Dihydro-herbimycin A is a notable compound derived from herbimycin A, which is produced by the bacterium Streptomyces hygroscopicus. This compound is classified as an ansamycin, a class of polyketides known for their antibiotic properties. Dihydro-herbimycin A exhibits significant biological activities, including cytotoxic effects against various cancer cell lines, making it a subject of interest in medicinal chemistry and pharmacology.
Dihydro-herbimycin A is synthesized through the reduction of herbimycin A, which is isolated from the fermentation broth of Streptomyces hygroscopicus. The production process typically involves large-scale fermentation followed by extraction and purification methods such as high-performance liquid chromatography (HPLC) .
Dihydro-herbimycin A retains the core structure of herbimycin A but features reduced double bonds. The molecular formula for dihydro-herbimycin A is C₁₉H₂₃N₃O₇, and its molecular weight is approximately 385.4 g/mol .
Dihydro-herbimycin A can undergo several chemical reactions:
These reactions highlight the versatility of dihydro-herbimycin A in synthetic organic chemistry .
The mechanism through which dihydro-herbimycin A exerts its biological effects primarily involves interference with cellular processes. It is known to inhibit heat shock protein 90 (HSP90), which plays a crucial role in protein folding and stability within cells. By inhibiting HSP90, dihydro-herbimycin A disrupts the function of client proteins involved in cancer cell proliferation and survival .
Research indicates that dihydro-herbimycin A shows strong cytotoxic activity against various cancer cell lines, including P-388 and KB lymphocytic leukemia cells, suggesting its potential as an anticancer agent .
Dihydro-herbimycin A has several scientific uses:
The discovery of dihydro-herbimycin A is intrinsically linked to investigations of thermal vent ecosystems and their unique microbial populations. Initial isolation occurred when researchers screened actinomycetes from the Ruth Mullins coal fire site in the Appalachian mountains of Eastern Kentucky. These thermal environments, characterized by elevated temperatures and distinctive geochemistry, harbor Streptomyces strains with exceptional secondary metabolite profiles. Specifically, Streptomyces sp. RM-7-15 was found to produce dihydro-herbimycin A (designated as TAN 420E in early literature) alongside herbimycin A and novel herbimycins D-F [1] [8].
The taxonomic distribution of dihydro-herbimycin A producers extends beyond this initial isolate. Subsequent research identified additional Streptomyces strains capable of producing this hydrogenated ansamycin, primarily through biotransformation processes or as minor fermentation components. Soil isolates from Hainan Province, China (Streptomyces sp. CPCC 200291) have demonstrated the ability to produce herbimycin derivatives, including potentially hydrogenated forms, under solid-state fermentation conditions [2]. These findings highlight the importance of geographically diverse ecosystems in the discovery of ansamycin-producing actinomycetes.
Table 1: Streptomyces Strains Producing Dihydro-Herbimycin A and Related Compounds
Strain Designation | Isolation Source | Identified Compounds | Reference |
---|---|---|---|
RM-7-15 | Ruth Mullins coal fire (USA) | Dihydroherbimycin A, Herbimycins A,D-F | [1][8] |
CPCC 200291 | Soil (Hainan, China) | Herbimycins A,C, 4,5-dihydro derivatives | [2] |
Unspecified | Undisclosed location | Herbimycin A, Dihydroherbimycin A | [3] |
The fermentation and extraction methodologies for dihydro-herbimycin A share similarities with those employed for other ansamycins. Large-scale production typically involves submerged liquid fermentation, with the compound primarily localized to the mycelial cake rather than the culture broth. Extraction protocols utilize organic solvents such as ethyl acetate, followed by multiple chromatographic purification steps including normal-phase silica gel flash chromatography, Sephadex LH-20 chromatography, and preparative reversed-phase HPLC [1] [2]. These processes yield dihydro-herbimycin A as a yellow amorphous solid exhibiting distinctive chromatographic behavior and color reactions characteristic of benzoquinone ansamycins [2].
Dihydro-herbimycin A belongs to the benzoquinone subclass of ansamycins, characterized by a benzoquinone core structure incorporated into a macrolactam ring system. Its structural relationship to herbimycin A is defined by the saturation of the quinone moiety at positions C-17 and C-18, resulting in a hydroquinone configuration [1] [4]. This modification fundamentally alters the compound's electronic properties and redox behavior while maintaining the characteristic ansa bridge architecture that defines this antibiotic class.
The molecular architecture of dihydro-herbimycin A features several structurally defining elements:
Table 2: Structural Comparison of Herbimycin A and Dihydro-Herbimycin A
Structural Feature | Herbimycin A | Dihydro-Herbimycin A | Biological Significance |
---|---|---|---|
C-17/C-18 bond | Quinone | Hydroquinone | Altered redox potential |
UV-Vis λmax (nm) | 247, 318, 340, 430 | Not fully characterized | Diagnostic for quinone reduction |
Molecular formula | C30H42N2O9 | C30H44N2O9 | Addition of two hydrogen atoms |
Ansamycin classification | Benzoquinone ansamycin | Reduced benzoquinone derivative | Impacts Hsp90 binding affinity |
Characteristic NMR | Quinone carbons (δ 180-190) | Hydroquinone signals | Confirmed structural modification |
Spectroscopic characterization, particularly nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HR-MS), provides definitive evidence for the structural distinction between dihydro-herbimycin A and its parent compound. The loss of quinone-associated carbon chemical shifts (typically δ 180-190 ppm) and the appearance of hydroquinone signals in the 13C NMR spectrum, coupled with a mass increase of 2 Da (molecular formula C30H44N2O9 versus C30H42N2O9 for herbimycin A), confirm the dihydro reduction [1] [3]. These structural modifications occur post-assembly of the polyketide backbone through the action of tailoring reductases that remain incompletely characterized at the genetic level [4] [7].
Dihydro-herbimycin A occupies a significant niche in natural product research due to its distinct bioactivity profile compared to other ansamycins. While herbimycin A gained prominence as a tyrosine kinase inhibitor and Hsp90 antagonist with potent antitumor activity, the reduced derivative exhibits markedly different biological properties that have redirected research interest toward alternative therapeutic applications [1] [9].
The most extensively documented bioactivity of dihydro-herbimycin A is its potent antioxidant capacity. Comparative studies using standardized assays revealed that dihydro-herbimycin A demonstrates superior radical scavenging activity relative to established antioxidants. Specifically, in the 1,1-diphenyl-picrylhydrazyl (DPPH) radical-scavenging assay, dihydro-herbimycin A exhibited an IC50 value of 1.3 μM, significantly lower than the 2.7 μM value observed for α-tocopherol (vitamin E) [3]. This impressive activity was further corroborated in lipid peroxidation inhibition assays, where dihydro-herbimycin A demonstrated 72% inhibition at 100 μg/mL concentration, approaching the activity of α-tocopherol (93% at same concentration) and substantially exceeding that of herbimycin A (61%) [3].
Table 3: Antioxidant Activities of Dihydro-Herbimycin A Compared to Reference Compounds
Compound | DPPH Radical Scavenging IC50 (μM) | Lipid Peroxidation Inhibition (% at 100 μg/mL) | Therapeutic Implications |
---|---|---|---|
Dihydro-Herbimycin A | 1.3 | 72% | Potential neuroprotective agent |
α-Tocopherol | 2.7 | 93% | Gold standard antioxidant reference |
Herbimycin A | Not reported | 61% | Lower activity than reduced analog |
Beyond its direct antioxidant properties, dihydro-herbimycin A contributes to antibiotic evolution research by illuminating structure-activity relationships within the ansamycin family. The significant bioactivity differences observed between herbimycin A and its dihydro derivative underscore how subtle structural modifications can profoundly alter biological targeting. While herbimycin A derivatives modified at positions 4,5,6, and 7 of the ansa chain showed enhanced antitumor activity [6], the reduction of the quinone moiety redirects bioactivity toward antioxidant pathways. This structural flexibility positions dihydro-herbimycin A as a valuable biosynthetic intermediate for generating novel analogs through either genetic engineering of producing strains or chemical semi-synthesis [4] [7].
Current research explores its potential applications beyond traditional antimicrobial or anticancer spheres. Evidence suggests that dihydro-herbimycin A and structurally related reduced ansamycins may offer neuroprotective benefits through mechanisms involving oxidative stress mitigation. While the newer herbimycin analogs (D-F) isolated alongside dihydro-herbimycin A were found inactive in cancer cell cytotoxicity and antimicrobial assays, researchers propose they might offer "new insights in the context of non-toxic ansamycin-based Hsp90 inhibitors for the treatment of neurodegenerative disease" [1] [8]. This represents a significant conceptual evolution in ansamycin research—from conventional cytotoxic agents toward potentially neuroprotective molecules that leverage the chaperone-modulating capacity of ansamycins without associated toxicity.
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3
CAS No.: 13966-05-7
CAS No.: 13131-49-2